2-Ethoxy-1,3-dimethylbenzene
Description
2-Ethoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one ethoxy group. This compound is also known by other names such as 2,6-Dimethylphenyl ethyl ether and 2-Ethoxy-m-xylene .
Properties
IUPAC Name |
2-ethoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKYXXNVJXAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181166 | |
| Record name | Benzene, 2-ethoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26620-08-6 | |
| Record name | Benzene, 2-ethoxy-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026620086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-ethoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-dimethylbenzene can be achieved through various methods, including:
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Friedel-Crafts Alkylation: : This method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
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Williamson Ether Synthesis: : This method involves the reaction of 2,6-dimethylphenol with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through the formation of an alkoxide intermediate, which then reacts with the alkyl halide to form the ether product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
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Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles .
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Oxidation: : The ethoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-ethoxy-1,3-dimethylbenzaldehyde .
Common Reagents and Conditions
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Nitration: : Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents. The reaction is carried out at low temperatures to prevent over-nitration .
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Halogenation: : Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) are used .
Major Products Formed
Scientific Research Applications
2-Ethoxy-1,3-dimethylbenzene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3-dimethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethoxy and methyl groups. This activation increases the reactivity of the benzene ring towards electrophiles, facilitating electrophilic aromatic substitution reactions . The molecular targets and pathways involved include the formation of carbocation intermediates and the stabilization of these intermediates by the electron-donating groups .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dimethylbenzene: Similar to 2-Ethoxy-1,3-dimethylbenzene but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1,4-dimethylbenzene: Similar structure but with the ethoxy group at the para position relative to the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of the ethoxy and methyl groups, which influences its reactivity and the types of reactions it undergoes. The electron-donating effects of the ethoxy and methyl groups make it more reactive towards electrophilic aromatic substitution reactions compared to its analogs .
Biological Activity
2-Ethoxy-1,3-dimethylbenzene, also known as ethyl m-xylene, is an aromatic compound with significant implications in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- Structure : The compound features an ethoxy group and two methyl groups attached to a benzene ring, which influences its reactivity and solubility.
The biological activity of this compound primarily arises from its ability to undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the ethoxy and methyl groups. This activation of the benzene ring enhances its reactivity towards various electrophiles, which is crucial for its role in organic synthesis and potential pharmacological applications .
1. Pharmaceutical Development
This compound is investigated for its potential use in drug formulations. Its structure allows it to serve as a building block for more complex pharmaceutical compounds, particularly those targeting specific biological pathways .
2. Agricultural Chemicals
Research indicates that this compound may have applications as a pesticide or herbicide due to its biological activity against certain pests and pathogens. Its efficacy in agricultural settings is an area of ongoing investigation.
3. Toxicological Studies
Studies have shown that compounds similar to this compound can exhibit toxic effects on aquatic organisms. Monitoring its presence in environmental samples is crucial for assessing ecological risks associated with chemical runoff from agricultural practices .
Case Study 1: Electrophilic Substitution Reactions
In a study investigating the electrophilic substitution reactions of this compound, researchers found that the compound readily participates in nitration and sulfonation reactions under controlled conditions. The presence of the ethoxy group significantly increases the rate of these reactions compared to unsubstituted benzene derivatives.
Case Study 2: Environmental Monitoring
A comprehensive assessment of emerging contaminants highlighted the detection of this compound in freshwater ecosystems. The study emphasized the need for monitoring strategies to evaluate the ecological impact of such compounds on aquatic life .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H14O | Ethoxy and two methyl groups enhance reactivity |
| 5-Bromo-2-ethoxy-1,3-dimethylbenzene | C10H13BrO | Bromine substitution alters electrophilic properties |
| 1,3-Dimethylbenzene | C9H12 | Lacks ethoxy group; serves as a simpler analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
